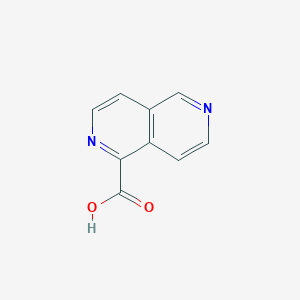

2,6-Naphthyridine-1-carboxylic acid

Vue d'ensemble

Description

2,6-Naphthyridine-1-carboxylic acid is a heterocyclic compound . These heterocycles present significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Synthesis Analysis

A new route was evaluated for the synthesis of 2-oxo quinoline-4-carboxylic acid from 2-oxo 4-methyl quinoline, which could be a potential precursor for the synthesis of 5-hydroxybenzo [c] [2, 6] naphthyridine 1, 4-dione, and its derivatives . The conversion of 2-oxo-4-methylquinoline to 2-oxo-quinoline-4-carboxylic acid can be done smoothly .Molecular Structure Analysis

The molecular formula of the compound is C10H7NO3 .Chemical Reactions Analysis

The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis

Carboxylic acids, like 2,6-Naphthyridine-1-carboxylic acid, exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .Applications De Recherche Scientifique

Antibacterial Properties

Research shows that derivatives of 2,6-naphthyridine-1-carboxylic acid have been studied for their potential as antibacterial agents. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including derivatives like enoxacin, exhibit broad and potent antibacterial activity, highlighting their significance in the development of new antibacterial agents (Matsumoto et al., 1984).

Spectroscopic Properties

Studies on novel polyfunctionally substituted 2,6-naphthyridines have been conducted, exploring their potential pharmacological activities. These compounds, synthesized from 3,4-pyridinedicarboxylic acid derivatives, show interesting spectroscopic properties, supporting their enol-lactam structure in different states (Perillo, Kremenchuzky, & Blanco, 2009).

Antisecretory Properties

2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and found to possess potent gastric antisecretory properties in the pyloric-ligated rat model. Compounds like 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester demonstrated significant acid output reduction in rats, indicating their potential use in addressing gastric secretions (Santilli, Scotese, Bauer, & Bell, 1987).

Antitumor Properties

The search for antitumor agents led to the discovery that 1,8-naphthyridine-3-carboxylic acid derivatives, especially the 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showed moderate cytotoxic activity. Modifications to the N-1 and C-7 positions, as well as the core ring structure, have been explored to enhance their efficacy against various tumor cell lines (Tomita et al., 2002).

Luminescent Properties

Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid have been designed and synthesized. These complexes exhibit strong luminescence in aqueous solution and unique UV-light stability, making them interesting for potential applications in bioimaging and as pH probes (Wei et al., 2016).

Antimicrobial Activity

Novel 1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and tested for their antimicrobial activity. Some of these compounds demonstrated broad-spectrum activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Gurjar, Pal, Mazumder, & Mazumder, 2020).

Mécanisme D'action

Target of Action

The primary target of 2,6-Naphthyridine-1-carboxylic acid is the protein CK2 . Protein CK2 plays a crucial role in cellular growth, proliferation, and survival, making it a significant target for anticancer therapies .

Mode of Action

2,6-Naphthyridine-1-carboxylic acid acts as an ATP-competitive inhibitor of the CK2 holoenzyme . This means it competes with ATP (adenosine triphosphate) for binding to the active site of the CK2 enzyme, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of CK2 by 2,6-Naphthyridine-1-carboxylic acid affects the Akt signaling pathway . CK2 promotes signaling in the Akt pathway, and the compound suppresses the phosphorylation of Akt as well as other key downstream mediators of the pathway such as p21 .

Pharmacokinetics

This suggests that it is well absorbed in the gastrointestinal tract and can be distributed throughout the body to exert its effects .

Result of Action

The inhibition of CK2 by 2,6-Naphthyridine-1-carboxylic acid leads to apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells . This means that the compound prevents cancer cells from proliferating and induces them to die, thereby potentially limiting the growth of tumors .

Safety and Hazards

Orientations Futures

The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

Propriétés

IUPAC Name |

2,6-naphthyridine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-7-2-3-10-5-6(7)1-4-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDICSYPNPIHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Naphthyridine-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)

![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)

![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)